molecular formula C10H16O B8466012 8-Methylnon-2-ynal CAS No. 62088-68-0

8-Methylnon-2-ynal

Cat. No. B8466012
CAS RN: 62088-68-0
M. Wt: 152.23 g/mol
InChI Key: KWPAANRYBVECAS-UHFFFAOYSA-N
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Patent
US04001454

Procedure details

Oxidation of 8-methylnon-2yn-1-ol with manganese dioxide in refluxing ether gave 8-methylnon-2yn-1-al. The aldehyde was converted to acetals using appropriate acidic catalysts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][OH:10]>[O-2].[O-2].[Mn+4].CCOCC>[CH3:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH:9]=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC#CCO)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCC#CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.